molecular formula C16H10F2 B14129095 2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene] CAS No. 89210-61-7

2-(Difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]

Cat. No.: B14129095
CAS No.: 89210-61-7
M. Wt: 240.25 g/mol
InChI Key: XKUJCYHUKXMXJE-UHFFFAOYSA-N
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Description

2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to a fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] typically involves the Corey–Chaykovsky reaction. This reaction uses fluorene-9-one azine and dimethyloxosulfonium methylide as starting materials. The reaction proceeds with the formation of an azine intermediate, which, in the presence of excess dimethyloxosulfonium methylide, yields the desired spiro compound with a yield of approximately 70% .

Industrial Production Methods

While specific industrial production methods for 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] are not well-documented, the Corey–Chaykovsky reaction provides a scalable route for its synthesis. The reaction conditions are relatively mild, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] has several scientific research applications:

    Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for spirocyclic compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,2’-steroids]: These compounds share a similar spirocyclic structure but differ in their biological activities and applications.

    Spiro[fluorene-9,9’-xanthene]: This compound is used in optoelectronic materials and has different electronic properties compared to 2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene].

    Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: This compound is used in organic light-emitting diodes (OLEDs) and has distinct photophysical properties.

Uniqueness

2-(Difluoromethylidene)spiro[cyclopropane-1,9’-fluorene] is unique due to its difluoromethylidene group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of novel materials and biologically active molecules.

Properties

CAS No.

89210-61-7

Molecular Formula

C16H10F2

Molecular Weight

240.25 g/mol

IUPAC Name

2-(difluoromethylidene)spiro[cyclopropane-1,9'-fluorene]

InChI

InChI=1S/C16H10F2/c17-15(18)14-9-16(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2

InChI Key

XKUJCYHUKXMXJE-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(F)F)C12C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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